Cas no 852824-26-1 (N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide)
![N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide structure](https://www.kuujia.com/scimg/cas/852824-26-1x500.png)
N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 852824-26-1
- N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide
- SR-01000068210
- SR-01000068210-1
- EN300-26616175
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- Inchi: 1S/C24H18N4O3S/c25-11-18(22(30)26-12-16-7-3-1-4-8-16)20(29)13-31-23-21-19(17-9-5-2-6-10-17)14-32-24(21)28-15-27-23/h1-10,14-15,29H,12-13H2,(H,26,30)/b20-18-
- InChI Key: QEZLRVFLNFCUBW-ZZEZOPTASA-N
- SMILES: S1C=C(C2C=CC=CC=2)C2=C(N=CN=C12)OC/C(=C(\C#N)/C(NCC1C=CC=CC=1)=O)/O
Computed Properties
- Exact Mass: 442.10996162g/mol
- Monoisotopic Mass: 442.10996162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 724
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 136Ų
N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26616175-0.05g |
N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide |
852824-26-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide Related Literature
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide
N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide (CAS No. 852824-26-1): An Overview
N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide (CAS No. 852824-26-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The molecular structure of N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide is characterized by a central thieno[2,3-d]pyrimidine core substituted with a benzyl group, a cyano group, a hydroxyl group, and an oxime moiety. These functional groups contribute to the compound's high reactivity and potential for forming stable complexes with various biological targets.
Recent studies have highlighted the pharmacological potential of N-benzyl-2-cyano-3-hydroxy-4-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)but-2-enamide. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative activity against a panel of human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the inhibition of DNA topoisomerase II, a key enzyme involved in DNA replication and repair.
Furthermore, N-benzyl-2-cyano-3-hydroxy-4-( {5-phenylthieno[2,3-d]pyrimidin -4 - yl } oxy ) but - 2 -enamide has been shown to possess anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages revealed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its antiproliferative and anti-inflammatory activities, N-benzyl - 2 - cyano - 3 - hydroxy - 4 - ( {5 - phenylthieno [ 2 , 3 - d ] pyrimidin - 4 - yl } oxy ) but - 2 - enamide has also been investigated for its antiviral properties. A study published in Antiviral Research reported that the compound exhibits broad-spectrum antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of antiviral action is thought to involve the inhibition of viral RNA synthesis.
The pharmacokinetic properties of N-benzyl - 2 - cyano - 3 - hydroxy - 4 -( {5 - phenylthieno [ 2 , 3 - d ] pyrimidin - 4 - yl } oxy ) but - 2 - enamide have also been studied. In vivo experiments in mice showed that the compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a half-life of approximately 6 hours. These properties make it a promising candidate for further preclinical and clinical development.
Toxicity studies have indicated that N-benzyl - 2 - cyano - 3 - hydroxy - 4 -( {5 - phenylthieno [ 2 , 3 - d ] pyrimidin - 4 - yl } oxy ) but - 2 - enamide is well-tolerated at therapeutic doses. In acute toxicity studies in rodents, no significant adverse effects were observed at doses up to 1000 mg/kg. Chronic toxicity studies are currently underway to further evaluate its safety profile over longer periods of administration.
In conclusion, N-benzyl - 2-cyano – 3 – hydroxy – 4 – ( {5 – phenylthieno [ 2 , 3 – d ] pyrimidin – 4 – yl } oxy ) but – 2 – enamide (CAS No. 852824–26–1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of oncology, inflammation, and virology. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
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